Tert-butyl (3R)-3-amino-4,4-dimethylpentanoate
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Overview
Description
Tert-butyl (3R)-3-amino-4,4-dimethylpentanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group and an amino group attached to a chiral carbon atom. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-amino-4,4-dimethylpentanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of 3-amino-4,4-dimethylpentanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers several advantages, including improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-amino-4,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Tert-butyl (3R)-3-amino-4,4-dimethylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-amino-4,4-dimethylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R)-3-aminobutanoate: Similar structure but with a shorter carbon chain.
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Contains additional functional groups and is used in the synthesis of lipid-lowering drugs.
Uniqueness
Tert-butyl (3R)-3-amino-4,4-dimethylpentanoate is unique due to its specific combination of a tert-butyl ester and an amino group attached to a chiral center. This unique structure imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl (3R)-3-amino-4,4-dimethylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-10(2,3)8(12)7-9(13)14-11(4,5)6/h8H,7,12H2,1-6H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIQCLKFOWDKRD-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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